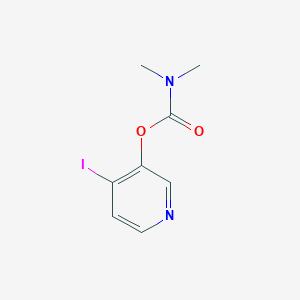
4-Iodopyridin-3-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodopyridin-3-yl dimethylcarbamate is a useful research compound. Its molecular formula is C8H9IN2O2 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-iodopyridin-3-yl dimethylcarbamate may act as inhibitors for specific cancer-related pathways. For instance, compounds derived from pyridine structures have been studied for their ability to inhibit the KRAS G12D mutation, which is implicated in several cancers, including pancreatic and colorectal cancers. The modification of pyridine derivatives, such as through iodination or carbamate formation, enhances their bioactivity and selectivity against cancer cells .
Case Study: Inhibition of KRAS G12D
A study exploring heterocyclic compounds demonstrated that modifications in the pyridine ring could lead to effective inhibition of KRAS G12D. These findings suggest that this compound could be further evaluated for its potential as a therapeutic agent against KRAS-driven tumors .
Agricultural Applications
Fungicidal Properties
this compound has been investigated for its antifungal properties. Its structure allows it to interact with fungal pathogens effectively, making it a candidate for developing new fungicides. The compound can be part of formulations aimed at controlling plant pathogenic microorganisms, thus enhancing crop protection strategies .
Case Study: Agricultural Formulations
A patent describes a fungicidal composition that includes components similar to this compound. This formulation has shown efficacy in preventing fungal infections in various crops, highlighting its practical application in agriculture .
Materials Science
Synthesis of Functionalized Polymers
The compound can serve as a building block for synthesizing functionalized polymers. Its unique chemical properties allow it to undergo various reactions that can lead to the development of new materials with specific functionalities, such as enhanced thermal stability or improved mechanical properties.
Data Table: Polymerization Reactions Using this compound
| Reaction Type | Conditions | Resulting Polymer Characteristics |
|---|---|---|
| Free Radical Polymerization | 60°C, in solvent | High thermal stability |
| Condensation Polymerization | Room temperature | Enhanced mechanical strength |
| Copolymerization | Varying ratios | Tunable properties based on composition |
Propriétés
Numéro CAS |
1425334-68-4 |
|---|---|
Formule moléculaire |
C8H9IN2O2 |
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
(4-iodopyridin-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H9IN2O2/c1-11(2)8(12)13-7-5-10-4-3-6(7)9/h3-5H,1-2H3 |
Clé InChI |
FBYKBAWPGOKXEM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(C=CN=C1)I |
SMILES canonique |
CN(C)C(=O)OC1=C(C=CN=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















